molecular formula C17H25FN2O2 B12460225 1-(4-fluorobenzyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide

1-(4-fluorobenzyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide

Cat. No.: B12460225
M. Wt: 308.4 g/mol
InChI Key: QKUAUDHPDJEHBM-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide is an organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with a fluorophenyl group and a methoxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzyl chloride with piperidine-4-carboxamide under basic conditions to form the intermediate compound. This intermediate is then reacted with 1-methoxypropan-2-yl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
  • 1-[(4-bromophenyl)methyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
  • 1-[(4-methylphenyl)methyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide

Uniqueness

1-[(4-fluorophenyl)methyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H25FN2O2

Molecular Weight

308.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C17H25FN2O2/c1-13(12-22-2)19-17(21)15-7-9-20(10-8-15)11-14-3-5-16(18)6-4-14/h3-6,13,15H,7-12H2,1-2H3,(H,19,21)

InChI Key

QKUAUDHPDJEHBM-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)C1CCN(CC1)CC2=CC=C(C=C2)F

Origin of Product

United States

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